molecular formula C3H8O2 B051772 1,3-Propanediol CAS No. 504-63-2

1,3-Propanediol

Cat. No.: B051772
CAS No.: 504-63-2
M. Wt: 76.09 g/mol
InChI Key: YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Description

1,3-Propanediol is an organic compound with the chemical formula C₃H₈O₂. It is a three-carbon diol, meaning it has two hydroxyl groups (-OH) attached to the first and third carbon atoms. This compound is a colorless, viscous liquid that is miscible with water. It is widely used in the production of polymers, cosmetics, pharmaceuticals, and as a solvent .

Mechanism of Action

Target of Action

1,3-Propanediol (1,3-PDO) primarily targets two enzymes: Haloalkane dehalogenase from Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans .

Mode of Action

It is known that in the oxidative pathway, nad + -dependent glycerol dehydrogenase enzyme converts glycerol to dihydroxyacetone (dha), which is phosphorylated to dihydroxyacetone phosphate (dhap) by transfer of phosphate group from atp in the presence of kinase enzyme .

Biochemical Pathways

1,3-PDO is produced from renewable feedstocks like glycerol through green processes. The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways has been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included .

Result of Action

It is known that the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Action Environment

The action of 1,3-PDO is influenced by environmental factors. The production of 1,3-PDO from renewable feedstocks by green processes is attracting wide attention . This biological production often faces some environmental stress, such as the concentration of glycerol and 1,3-pdo, the accumulation of 3-hydroxypropionaldehyde, and the synthesis of by-products .

Biochemical Analysis

Biochemical Properties

1,3-Propanediol can be produced from renewable feedstocks by green processes . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The production of 1,3-PDO from renewable feedstocks involves the comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways .

Cellular Effects

The production of 1,3-PDO affects various types of cells and cellular processes. For instance, the development of more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors is highly desired to further reduce production costs .

Molecular Mechanism

The molecular mechanism of 1,3-PDO involves the hydration of acrolein. An alternative route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde. The aldehyde is subsequently hydrogenated to give this compound .

Temporal Effects in Laboratory Settings

In continuous culture, high 1,3-PDO productivities have been obtained, but the PDO concentration was low. In fed-batch culture, the 1,3-PDO concentration of around 70 g l−1 can be achieved, while the productivity is below 1.5 g l−1 h−1 .

Dosage Effects in Animal Models

While there is limited information available on the effects of different dosages of 1,3-PDO in animal models, it has been found that the skin reactivity potential in humans was found to be lower with 1,3-PDO than 1,2-PDO .

Metabolic Pathways

1,3-PDO is involved in various metabolic pathways. For instance, it is produced from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways .

Subcellular Localization

It is known that 1,3-PDO is widely used in solvents, cosmetics, cleaning products, pharmaceutical industries, and organic synthesis intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol can be synthesized through several chemical routes:

Industrial Production Methods

The industrial production of this compound has shifted towards more sustainable and environmentally friendly methods. One such method is the microbial fermentation of renewable feedstocks like glycerol and glucose. Microorganisms such as Klebsiella, Clostridium, and genetically modified strains of Escherichia coli are used to produce this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol undergoes various chemical reactions typical of alcohols:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Esterification: Carboxylic acids or acid chlorides are used in the presence of acid catalysts.

    Urethane Formation: Isocyanates are used under mild conditions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Esterification: Produces esters.

    Urethane Formation: Produces urethanes.

Comparison with Similar Compounds

1,3-Propanediol can be compared with other diols such as 1,2-propanediol (propylene glycol) and 1,4-butanediol:

    1,2-Propanediol: Also known as propylene glycol, it has two hydroxyl groups on adjacent carbon atoms. It is commonly used as an antifreeze and in food products.

    1,4-Butanediol: This compound has four carbon atoms with hydroxyl groups on the first and fourth carbons. .

This compound is unique due to its specific placement of hydroxyl groups, which gives it distinct properties and applications in polymer production and as a renewable resource .

Properties

IUPAC Name

propane-1,3-diol
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InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2
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InChI Key

YPFDHNVEDLHUCE-UHFFFAOYSA-N
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Canonical SMILES

C(CO)CO
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Molecular Formula

C3H8O2
Record name 1,3-propanediol
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Related CAS

31714-45-1, 345260-48-2
Record name Poly(trimethylene ether)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bio-PDO homopolymer
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DSSTOX Substance ID

DTXSID8041246
Record name 1,3-Propanediol
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Molecular Weight

76.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale yellow liquid; [Merck Index] Colorless odorless liquid; [Alfa Aesar MSDS]
Record name 1,3-Propanediol
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Boiling Point

210-212 °C
Record name 1,3-Propanediol
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Flash Point

Flash Point: 174 °F/ 345 °C /closed cup/
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Solubility

Miscible with water, Very soluble in ethyl ether; slightly soluble in benzene, Miscible with alcohol
Record name 1,3-Propanediol
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Density

1.0597 at 20 °C/4 °C
Record name 1,3-Propanediol
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Vapor Pressure

0.04 [mmHg], 0.0441 mm Hg at 25 °C
Record name 1,3-Propanediol
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Color/Form

Colorless to pale yellow, very viscid liquid

CAS No.

504-63-2
Record name 1,3-Propanediol
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Synthesis routes and methods I

Procedure details

Using an apparatus of the type indicated in the drawings, together with an ester exchanger, a 76.4 lb./hr (34.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 44.9 lb./hr (20.4 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.), DuPont Performance Chemicals), which was added to the 1,3-propanediol in an amount sufficient to yield 50 ppm by weight of titanium based on the total weight of poly(trimethylene terephthalate) formed in the process. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the temperature of the liquid reactants was maintained at 237° C., and the pressure at the base of the ester exchanger was maintained at 900 to 950 mm Hg (119,970 to 126,635 Pa). The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the base of a prepolymerizer. In the prepolymerizer, the monomers and oligomers reacted to form a poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer and condensed. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the uppermost plate of the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form a higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Table I for the prepolymerizer and Table II for the finisher.
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Synthesis routes and methods II

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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Synthesis routes and methods III

Procedure details

The plasmid pTPG(−) and the control plasmid pTLH1 were introduced into the E. coli NZN 111 (pfl :cat, Idh :kan) strain, a strain incapable of producing formate and lactate in anaerobiosis. These two recombinant strains were then grown anaerobically for 48 hours in the LB medium+glucose+10 μg/ml of tetracycline without regulation of pH. The results presented in Table 5 show that E. coli can produce significant quantities of 1,3-propanediol from glucose after transformation by the plasmid pTPG.
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Synthesis routes and methods IV

Procedure details

Poly(trimethylene terephthalate) was prepared using an apparatus of the type indicated in the drawing, including an ester exchanger, a flasher, a prepolymerizer and a finisher. In Examples 1–8, a 94.1 lb./hr (42.7 kg/hr) stream of dimethylterephthalate was preheated to a temperature of 185° C. and continuously mixed with a 55.3 lb./hr (25.1 kg/hr) stream of catalyzed 1,3-propanediol which was also preheated to a temperature of 185° C., to form a mixture having a mole ratio of 1.5 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 9, the throughput was lowered to 51.4 lb./hr (23.3 kg/hr) of dimethylterephthalate and 40.3 lb./hr (18.3 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. In Example 10, the throughput was lowered still further to 38.2 lb./hr (17.3 kg/hr) of dimethylterephthalate and 30.0 lb./hr (13.6 kg/hr) of catalyzed 1,3-propanediol which were combined to form a mixture having a mole ratio of 2.0 moles of 1,3-propanediol per mole of dimethylterephthalate. The catalyst was tetraisopropyl titanate (Tyzor® TPT, available from E. I. du Pont de Nemours and Company, Wilmington, Del.). In Examples 1–8, the tetraisopropyl titanate was added to the 1,3-propanediol in an amount sufficient to yield 30–60 ppm by weight of titanium based on the weight of poly(trimethylene terephthalate) formed in the process. In Examples 9 and 10, the catalyst level was raised to 70 ppm of titanium. The dimethylterephthalate/catalyzed 1,3-propanediol mixture was fed into the base of an ester exchanger, where the pressure at the base of the ester exchanger was maintained at 825 to 900 mm of Hg (109,972 to 119,970 Pa). In Examples 1–8, the temperature of the liquid reactants in the ester exchanger was maintained at 230° C., and in Examples 9 and 10, the temperature of liquid reactants in the ester exchanger was maintained at 237° C. and 239° C., respectively. The pressure at the top of the ester exchange column was atmospheric. In the ester exchanger, the 1,3-propanediol reacted with the dimethylterephthalate to form bis-3-hydroxypropyl terephthalate monomer and low molecular weight oligomers of 1,3-propanediol and terephthalic acid, liberating methanol vapor, which was continuously removed from the top of the ester exchanger. The monomer/oligomer mixture was continuously removed from the base of the ester exchanger and fed to the inlet of a flasher. In the flasher, the monomers and oligomers reacted to form a low molecular weight trimethylene terephthalate polymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the flasher and condensed. The low molecular weight trimethylene terephthalate polymer was continuously withdrawn from the flasher and fed to the inlet end of a prepolymerizer. In the prepolymerizer, the monomers and oligomers further reacted to form a higher molecular weight poly(trimethylene terephthalate) prepolymer, liberating 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were removed from the top of the prepolymerizer, condensed and combined with the condensates from the flasher. The poly(trimethylene terephthalate) prepolymer was continuously withdrawn from the prepolymerizer and fed to the inlet end of a finisher vessel. The temperature of the liquid reactants in the finisher was maintained at 255° to 260° C. In the finisher, the poly(trimethylene terephthalate) prepolymer reacted to form an even higher molecular weight polymer, liberating additional 1,3-propanediol vapor. The 1,3-propanediol vapor and other gaseous by-products were continuously removed from the finisher. The poly(trimethylene terephthalate) was continuously removed from the finisher and pelletized. The conditions and results for the continuous polymerization are set forth in Tables I, II and III. In Examples 9 and 10, the levels of polymer and hold-up times in the finisher were reduced, resulting in lower by-product formation and higher relative viscosity (LRV).
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Synthesis routes and methods V

Procedure details

Both natural and recombinant clostridia produce 1,3-propanediol at a maximal yield of 0.55 g/g of glycerol due to the co-production of reduced compounds like butyric acid (butyrate), lactic acid (lactate), ethanol or butanol. To increase the yield of 1,3-propanediol production it is necessary to avoid the production of all the reduced co-products and associate the production of 1,3-propanediol to an oxidized co-product.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,3-Propanediol

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